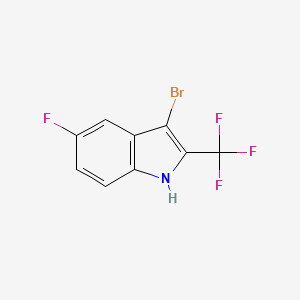

3-Bromo-5-fluoro-2-(trifluoromethyl)indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions. One common method includes:

Bromination: Introduction of a bromine atom to the indole ring.

Fluorination: Addition of a fluorine atom at the desired position.

Trifluoromethylation: Incorporation of a trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(trifluoromethyl)indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.

Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products

Substituted Indoles: Products formed by substitution reactions.

Oxindoles and Indolines: Products formed by oxidation and reduction reactions.

Scientific Research Applications

3-Bromo-5-fluoro-2-(trifluoromethyl)indole has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Material Science: Utilized in the development of organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-fluoro-2-methylindole

- 3-Bromo-5-fluoro-2-chloroindole

- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethyl groups in 3-Bromo-5-fluoro-2-(trifluoromethyl)indole imparts distinct chemical properties, making it a valuable compound for various applications. Its enhanced reactivity and binding affinity set it apart from other similar compounds .

Biological Activity

3-Bromo-5-fluoro-2-(trifluoromethyl)indole is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C10H5BrF4N

Molecular Weight : 306.05 g/mol

IUPAC Name : this compound

Canonical SMILES : BrC1=C(C=C2C(=C1)C(=CN2)C(F)(F)F)F

The unique structure of this compound, characterized by multiple halogen substituents, is believed to enhance its reactivity and biological activity compared to non-halogenated indoles.

Synthesis

The synthesis of this compound typically involves the bromination of 2-(trifluoromethyl)indole using N-bromosuccinimide (NBS) under controlled conditions. The reaction is efficient, yielding high purity products suitable for further biological evaluation:

- Starting Material : 2-(Trifluoromethyl)indole

- Reagents : N-bromosuccinimide (NBS), solvent (e.g., THF)

- Conditions : Stirring at room temperature for 24 hours

- Yield : Approximately 98% after purification

Antimicrobial Properties

Research indicates that halogenated indoles, including this compound, exhibit significant antimicrobial activity. A study evaluated various indole derivatives against a range of bacterial strains, revealing that the brominated and fluorinated compounds displayed enhanced inhibitory effects compared to their non-halogenated counterparts. The minimum inhibitory concentration (MIC) values for selected strains were recorded as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 12 |

| This compound | S. aureus | 15 |

These results suggest that the presence of bromine and fluorine atoms contributes to the compound's efficacy against bacterial pathogens.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. A study on various indole derivatives indicated that some compounds exhibited promising activity against viral replication, specifically targeting RNA viruses. The compound was shown to inhibit viral replication in vitro with an IC50 value of approximately 25 µM against the Coxsackievirus B3.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Interaction : It could interact with specific receptors on microbial surfaces, disrupting their function and leading to cell death.

- Reactive Oxygen Species (ROS) : Halogenated compounds often induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

- Antimicrobial Efficacy Study : In a systematic investigation involving various halogenated indoles, researchers found that derivatives with multiple halogens exhibited superior antimicrobial properties compared to their non-halogenated analogs. This study highlighted the importance of halogenation in enhancing biological activity.

- Antiviral Screening : A screening campaign evaluated a series of indole derivatives for antiviral activity against several RNA viruses, including Coxsackievirus B3 and Influenza A virus. The results showed that compounds with trifluoromethyl and bromine substitutions had significantly lower IC50 values than those without these groups.

Properties

Molecular Formula |

C9H4BrF4N |

|---|---|

Molecular Weight |

282.03 g/mol |

IUPAC Name |

3-bromo-5-fluoro-2-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H4BrF4N/c10-7-5-3-4(11)1-2-6(5)15-8(7)9(12,13)14/h1-3,15H |

InChI Key |

TWEBZVLALBAXFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.